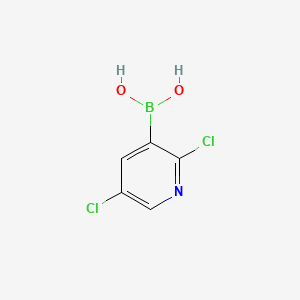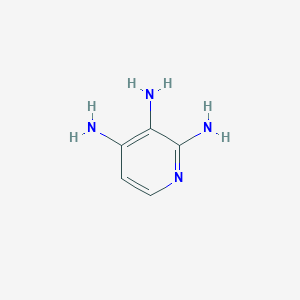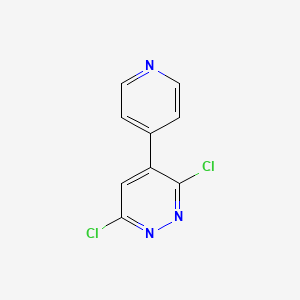
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (EPCPC) is an organic compound with a broad range of applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. It is a cyclopropane derivative of phenylacetic acid and is used as a starting material for the synthesis of a variety of pharmaceuticals, including antibiotics and anticancer agents. EPCPC has been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, and its ability to interact with various proteins and enzymes involved in cell signaling.
Scientific Research Applications
Polymer Chemistry Applications
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, has been used in polymer chemistry. It was oligomerized using horseradisch peroxidase as a catalyst in an aqueous medium, forming cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Medicinal Chemistry and Drug Discovery
Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, another related compound, is important in medicinal chemistry. It serves as a bifunctional cyclopropane for the preparation of diverse collections of cyclopropane-containing lead-like compounds, fragments, and building blocks, which are valuable in drug discovery (Chawner, 2017).
Antimicrobial and Antioxidant Applications
Compounds similar to this compound have shown significant antimicrobial and antioxidant activities. Specifically, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited excellent antibacterial and antifungal properties, along with pronounced antioxidant potential (Raghavendra et al., 2016).
Ethylene Biosynthesis in Plants
Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, involves compounds structurally related to this compound. This research is crucial for understanding ethylene biosynthesis, which impacts plant growth and fruit ripening processes (Hoffman, Yang, & McKeon, 1982).
properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCGJPIPIYLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


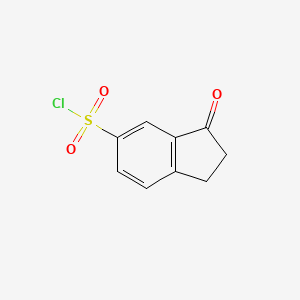


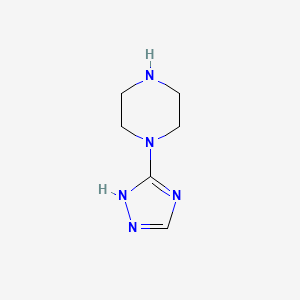
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
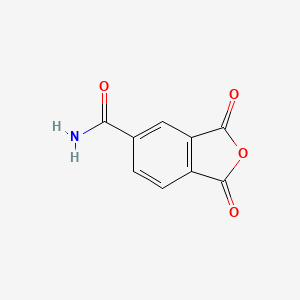
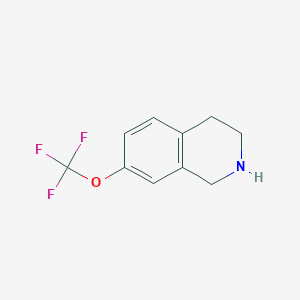
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
